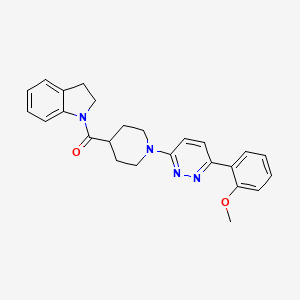

Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, a pyridazine ring, and a piperidine ring, making it a unique and versatile molecule in the field of medicinal chemistry.

Mechanism of Action

Target of Action

Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone, also known as MP-10, is a synthetic compound that belongs to the family of piperazine derivatives

Biochemical Pathways

. These activities suggest that the compound may affect a variety of biochemical pathways.

Biochemical Analysis

Biochemical Properties

Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholine esterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, this compound increases the levels of acetylcholine, enhancing cholinergic signaling. Additionally, it interacts with various receptors, including serotonin and dopamine receptors, modulating neurotransmitter release and uptake .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances synaptic transmission by increasing acetylcholine levels, which can improve cognitive functions and memory . In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, it affects gene expression by upregulating or downregulating specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of acetylcholine esterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . Additionally, it interacts with G-protein coupled receptors, such as serotonin and dopamine receptors, altering their conformation and signaling properties . These interactions lead to changes in intracellular signaling cascades, ultimately affecting cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in acetylcholine levels and prolonged activation of cholinergic signaling . Prolonged exposure may also result in desensitization of receptors and downregulation of cholinergic signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cognitive functions and memory in rodents by increasing acetylcholine levels . At higher doses, it can cause adverse effects such as tremors, seizures, and neurotoxicity due to excessive cholinergic stimulation . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and overall efficacy in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by organic cation transporters, facilitating its accumulation in target tissues . Additionally, it binds to plasma proteins, which can affect its bioavailability and distribution in the body .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and receptors . It can also be found in the nucleus, where it affects gene expression by binding to transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can further regulate its subcellular localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyridazine and piperidine rings. Common synthetic routes include:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes to form indoles.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are used to introduce the pyridazine ring by coupling with appropriate halogenated precursors.

Reductive Amination: This step involves the formation of the piperidine ring by reacting an aldehyde or ketone with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone undergoes various chemical reactions, including:

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyridazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, pyridazine derivatives, and piperidine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

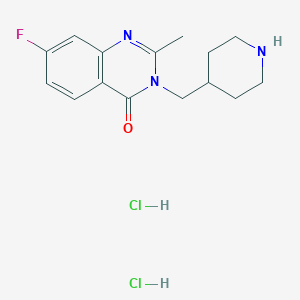

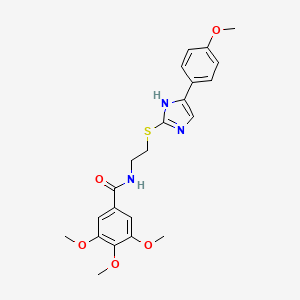

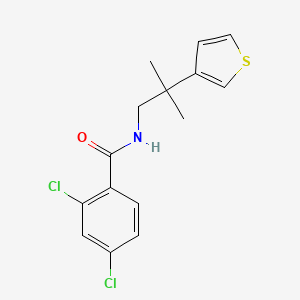

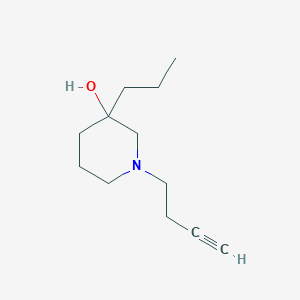

Indole-3-acetic acid: A plant hormone with similar indole structure.

Pyridazine derivatives: Compounds with similar pyridazine ring structure.

Piperidine derivatives: Compounds with similar piperidine ring structure.

Uniqueness

Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone is unique due to its combination of indole, pyridazine, and piperidine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets and potential therapeutic applications .

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2/c1-31-23-9-5-3-7-20(23)21-10-11-24(27-26-21)28-15-12-19(13-16-28)25(30)29-17-14-18-6-2-4-8-22(18)29/h2-11,19H,12-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRFVCHLFJPQBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dichloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2587902.png)

![2-[N-(4-chlorophenyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2587904.png)

![Ethyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2587907.png)

![3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2587909.png)

![3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587916.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2587921.png)